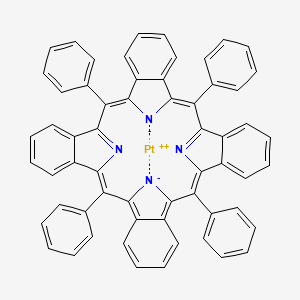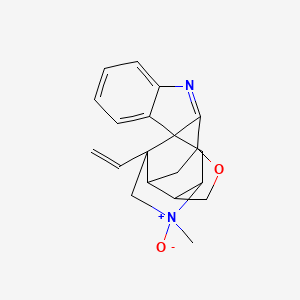
DIMETHOXYAPIGENINIDIN, 5,7-(SH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHOXYAPIGENINIDIN, 5,7-(SH) is a chemical compound with the molecular formula C17H15ClO4 and a molecular weight of 318.75 g/mol . It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHOXYAPIGENINIDIN, 5,7-(SH) typically involves the methoxylation of apigeninidin. The reaction conditions often include the use of methanol as a solvent and a catalyst such as hydrochloric acid to facilitate the reaction . The process requires precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of DIMETHOXYAPIGENINIDIN, 5,7-(SH) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield . Quality control measures are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DIMETHOXYAPIGENINIDIN, 5,7-(SH) undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
DIMETHOXYAPIGENINIDIN, 5,7-(SH) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of DIMETHOXYAPIGENINIDIN, 5,7-(SH) involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes . Additionally, it may interact with cellular signaling pathways, influencing gene expression and protein activity .
Comparación Con Compuestos Similares
Similar Compounds
Apigeninidin: A closely related compound with similar chemical structure but lacking methoxylation at the 5 and 7 positions.
Luteolinidin: Another related compound with similar biological activities but different substitution patterns.
Uniqueness
DIMETHOXYAPIGENINIDIN, 5,7-(SH) is unique due to its specific methoxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
161773-50-8 |
|---|---|
Fórmula molecular |
C7H11ClN2O |
Peso molecular |
0 |
Sinónimos |
DIMETHOXYAPIGENINIDIN, 5,7-(SH) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)





![[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B1180762.png)
